N-(4-tert-butylcyclohexyl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[4-(TERT-BUTYL)CYCLOHEXYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the cyclohexyl ring: This can be achieved through cyclization reactions involving tert-butyl groups.
Introduction of the pyrazole ring: This step often involves the reaction of appropriate hydrazines with diketones or other suitable precursors.
Attachment of the furan ring: This can be done through various coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(TERT-BUTYL)CYCLOHEXYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce halogen atoms into the furan ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(TERT-BUTYL)CYCLOHEXYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-(TERT-BUTYL)CYCLOHEXYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE: can be compared to other compounds with similar functional groups, such as:
Uniqueness
The uniqueness of N-[4-(TERT-BUTYL)CYCLOHEXYL]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE lies in its combination of functional groups, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C19H26N4O4 |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-(4-tert-butylcyclohexyl)-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H26N4O4/c1-19(2,3)13-4-6-14(7-5-13)21-18(24)17-9-8-16(27-17)12-22-11-15(10-20-22)23(25)26/h8-11,13-14H,4-7,12H2,1-3H3,(H,21,24) |
InChI Key |
NGQZQUILBSAAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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